molecular formula C18H12FNO3S B5739790 2-(2-Fluoro-benzoylamino)-4-phenyl-thiophene-3-carboxylic acid CAS No. 5897-48-3

2-(2-Fluoro-benzoylamino)-4-phenyl-thiophene-3-carboxylic acid

Cat. No.: B5739790
CAS No.: 5897-48-3
M. Wt: 341.4 g/mol
InChI Key: BDXYTOXVLQEEHP-UHFFFAOYSA-N
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Description

2-(2-Fluoro-benzoylamino)-4-phenyl-thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C18H12FNO3S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid is 341.05219258 g/mol and the complexity rating of the compound is 469. The solubility of this chemical has been described as >51.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-4-phenylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FNO3S/c19-14-9-5-4-8-12(14)16(21)20-17-15(18(22)23)13(10-24-17)11-6-2-1-3-7-11/h1-10H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXYTOXVLQEEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356712
Record name 2-(2-Fluoro-benzoylamino)-4-phenyl-thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5897-48-3
Record name 2-(2-Fluoro-benzoylamino)-4-phenyl-thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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